

Physicochemical characteristics of [1,1'-Biphenyl]-3-ylmethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **[1,1'-Biphenyl]-3-ylmethanol**

Cat. No.: **B1268882**

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Characteristics of **[1,1'-Biphenyl]-3-ylmethanol**

This technical guide provides a comprehensive overview of the core physicochemical properties of **[1,1'-Biphenyl]-3-ylmethanol**. It is intended for researchers, scientists, and professionals in drug development who require detailed data and procedural insights for this compound. The information is presented through structured data tables, detailed experimental protocols, and logical workflow diagrams to facilitate understanding and application in a laboratory setting.

Chemical Identity and Structure

[1,1'-Biphenyl]-3-ylmethanol, also known as 3-Biphenylmethanol, is an aromatic alcohol. The molecule consists of two phenyl rings connected by a single bond, forming a biphenyl core. A hydroxymethyl (-CH₂OH) group is attached to the 3-position of one of the phenyl rings. This structure imparts a combination of nonpolar (biphenyl core) and polar (hydroxyl group) characteristics to the molecule.

Physicochemical Data

The quantitative physicochemical properties of **[1,1'-Biphenyl]-3-ylmethanol** are summarized in the table below. These values are critical for understanding the compound's behavior in various chemical and biological systems.

Property	Value	Source
CAS Number	69605-90-9	[1]
Molecular Formula	C ₁₃ H ₁₂ O	[1]
Molecular Weight	184.23 g/mol	[1]
Melting Point	48.0 to 52.0 °C	[1]
Boiling Point	334.8 °C at 760 mmHg	[1]
Density	1.093 g/cm ³	[1]
Vapor Pressure	4.94E-05 mmHg at 25°C	[1]
Flash Point	151.9 °C	[1]
Refractive Index	1.595	[1]
Solubility	Insoluble in water; soluble in typical organic solvents such as acetone, ethanol, and benzene. [2] [3]	-

Logical and Experimental Workflow Diagrams

Visual diagrams are provided below to illustrate the chemical classification, a typical experimental workflow for property determination, and a general synthesis pathway.

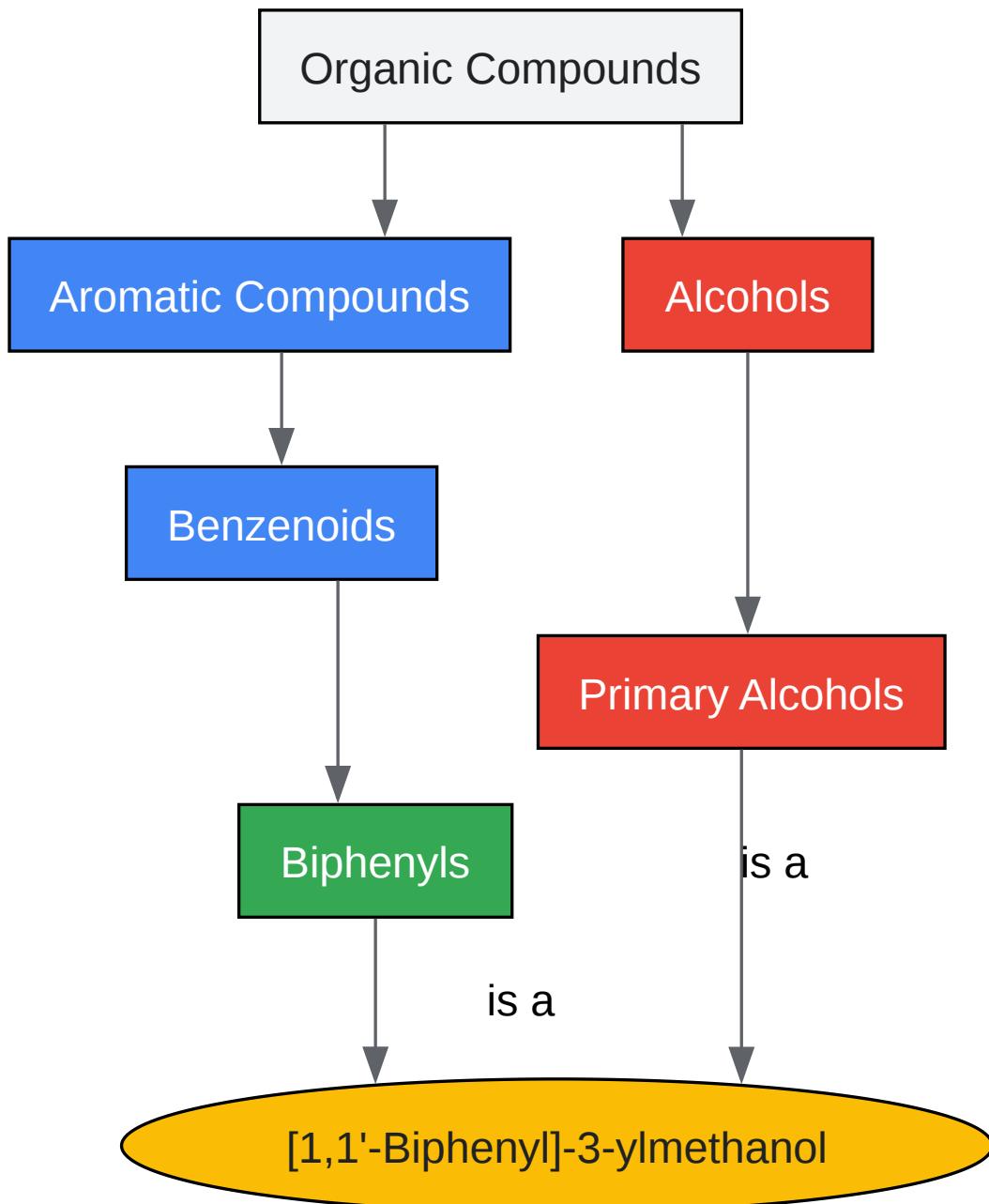


Figure 1: Chemical Classification of [1,1'-Biphenyl]-3-ylmethanol

[Click to download full resolution via product page](#)

Figure 1: Chemical Classification Diagram.

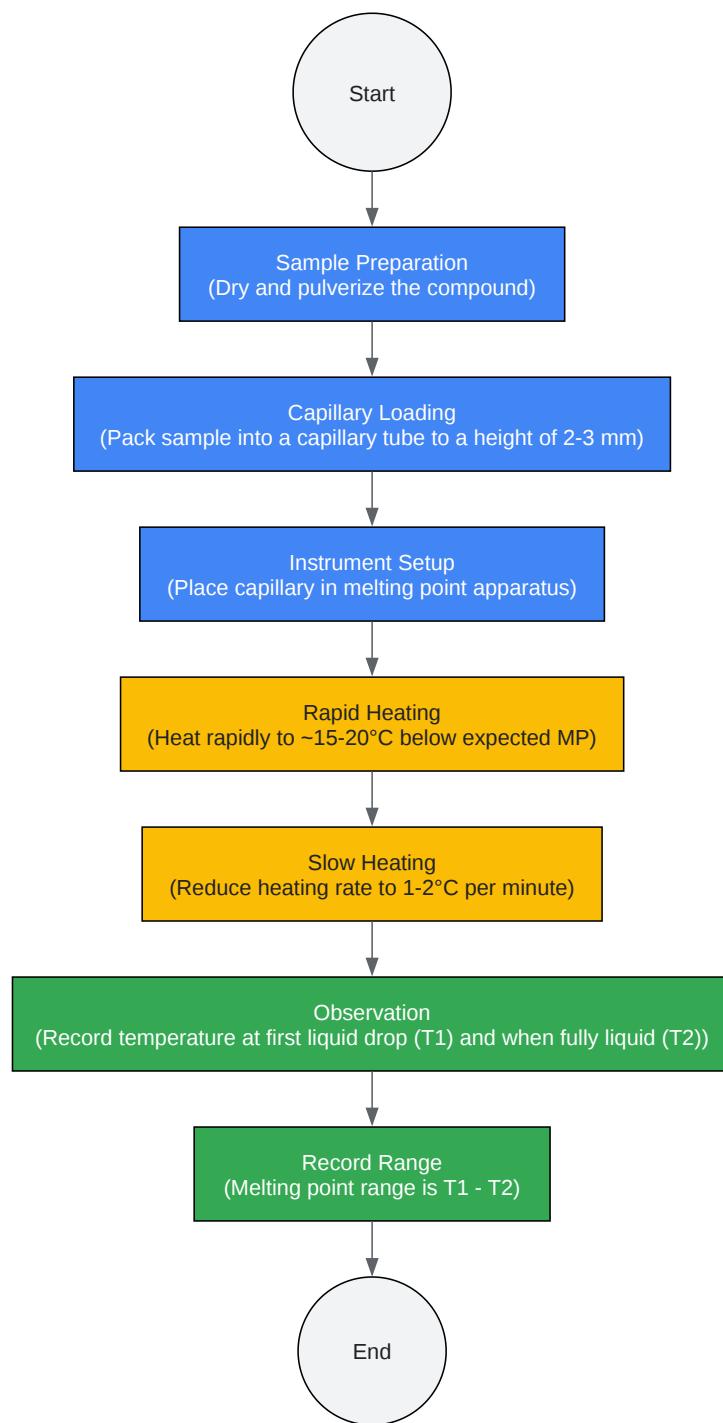


Figure 2: Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Figure 2: Melting Point Determination Workflow.

Figure 3: General Synthesis via Suzuki Coupling

[Click to download full resolution via product page](#)

Figure 3: General Suzuki Coupling Synthesis.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standard experimental protocols relevant to **[1,1'-Biphenyl]-3-ylmethanol**.

Determination of Melting Point (Thiele Tube Method)

The melting point is a fundamental property indicating the purity of a crystalline solid.

- Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
- Apparatus: Thiele tube, thermometer, capillary tubes (sealed at one end), heat source (Bunsen burner or heating mantle), and a high-boiling point liquid (e.g., mineral oil).
- Procedure:
 - Sample Preparation: Ensure the **[1,1'-Biphenyl]-3-ylmethanol** sample is completely dry. Finely crush the crystalline solid into a powder.
 - Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample, approximately 2-3 mm in height. Tap the sealed end on a hard surface to compact the sample at the bottom.
 - Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.

- Heating: Immerse the thermometer and attached capillary into the Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently.
- Observation: Observe the sample closely as the temperature rises. Record the temperature (T_1) when the first drop of liquid appears. Continue heating slowly and record the temperature (T_2) when the entire sample has melted into a clear liquid.
- Reporting: The melting point is reported as the range from T_1 to T_2 . For a pure compound, this range is typically narrow (0.5-2.0 °C).

Determination of Solubility

Solubility provides insight into how the compound will behave in various solvents, which is critical for reaction setup, purification, and formulation.

- Objective: To qualitatively or quantitatively determine the solubility of **[1,1'-Biphenyl]-3-ylmethanol** in various solvents.
- Apparatus: Test tubes, vortex mixer, analytical balance, and a selection of solvents (e.g., water, ethanol, acetone, hexane).
- Procedure (Qualitative):
 - Add approximately 10-20 mg of **[1,1'-Biphenyl]-3-ylmethanol** to a test tube.
 - Add 1 mL of the chosen solvent to the test tube.
 - Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
 - Visually inspect the solution. If the solid has completely disappeared, it is deemed "soluble." If it remains, it is "insoluble" or "sparingly soluble."
 - If the compound appears insoluble at room temperature, gently heat the mixture to observe any change in solubility. Note if the compound precipitates upon cooling.
- Procedure (Quantitative - Gravimetric Method):

- Create a saturated solution by adding an excess amount of the compound to a known volume of solvent in a sealed flask.
- Agitate the solution at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Carefully decant or filter a known volume of the supernatant, ensuring no solid particles are transferred.
- Evaporate the solvent from the filtered aliquot under vacuum.
- Weigh the remaining solid residue.
- Calculate the solubility in units of g/L or mol/L.

Synthesis Protocol (General - via Suzuki Coupling)

A common method for synthesizing biphenyl derivatives involves the Suzuki coupling reaction. A plausible route to a related compound, 2-methyl-3-biphenylmethanol, is described in patent literature and serves as a model.[4]

- Objective: To synthesize a biphenyl methanol derivative through a palladium-catalyzed cross-coupling reaction followed by reduction.
- Step 1: Suzuki Coupling Reaction
 - Under an inert atmosphere (e.g., nitrogen), charge a reaction flask with 3-bromo-2-methylbenzoic acid, a palladium catalyst (e.g., 5% Pd/C), a base (e.g., potassium carbonate), and phenylboronic acid.[4]
 - Add a solvent system, such as a mixture of N,N-Dimethylacetamide (DMAC) and water.[4]
 - Heat the reaction mixture with stirring (e.g., at 80°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).[4]
 - After cooling, pour the mixture into an acidic solution (e.g., 2N HCl) and extract the product with an organic solvent like ethyl acetate.[4]

- Dry the combined organic layers and concentrate under vacuum to yield the intermediate, 3-phenyl-2-methylbenzoic acid.[4]
- Step 2: Reduction to Alcohol
 - Dissolve the intermediate carboxylic acid in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.
 - Cool the solution in an ice bath.
 - Slowly add a reducing agent, such as borane or lithium aluminum hydride (LiAlH₄), to the solution.
 - Allow the reaction to proceed until the reduction is complete.
 - Carefully quench the reaction by the slow addition of water, followed by an acidic work-up.
 - Extract the final product, **[1,1'-Biphenyl]-3-ylmethanol** (or its derivative), with an organic solvent.
 - Purify the crude product using column chromatography to obtain the pure alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Biphenyl - Wikipedia [en.wikipedia.org]
- 3. Is Biphenyl soluble in Methanol class 11 chemistry CBSE [vedantu.com]
- 4. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physicochemical characteristics of [1,1'-Biphenyl]-3-ylmethanol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1268882#physicochemical-characteristics-of-1-1-biphenyl-3-ylmethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com